3-(4-Nitrophenyl)pentanedioic acid

Overview

Description

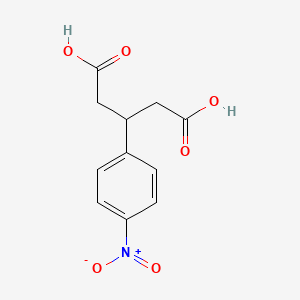

3-(4-Nitrophenyl)pentanedioic acid is a chemical compound belonging to the family of dicarboxylic acids. It is characterized by the presence of a nitrophenyl group attached to a pentanedioic acid backbone. This compound is typically found as a yellow crystalline powder and is soluble in both water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)pentanedioic acid can be achieved through various synthetic routes. One common method involves the nitration of phenylpentanedioic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)pentanedioic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Alcohols, acid catalysts.

Major Products:

Reduction: 3-(4-Aminophenyl)pentanedioic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

3-(4-Nitrophenyl)pentanedioic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)pentanedioic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The carboxylic acid groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- 3-(4-Aminophenyl)pentanedioic acid

- 3-(4-Methylphenyl)pentanedioic acid

- 3-(4-Chlorophenyl)pentanedioic acid

Comparison: 3-(4-Nitrophenyl)pentanedioic acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its amino, methyl, and chloro analogs, the nitro group enhances the compound’s reactivity and potential for forming various derivatives. Additionally, the nitro group can be selectively reduced or substituted, providing a versatile platform for chemical modifications .

Biological Activity

3-(4-Nitrophenyl)pentanedioic acid, a compound with the chemical formula CHN, has garnered interest due to its potential biological activities. This compound features a nitrophenyl group, which is known for its diverse biological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant studies and data.

- IUPAC Name: this compound

- CAS Number: 92289-14-0

- Molecular Structure:

Biological Activity Overview

The biological activity of this compound can be attributed to the presence of the nitro group, which is known to facilitate various biochemical interactions. Nitro compounds often exhibit significant pharmacological effects, including:

- Antimicrobial Activity: Nitro groups can induce redox reactions that lead to microbial cell death, making them effective against various pathogens .

- Anticancer Properties: Compounds containing nitro groups have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Redox Reactions: The nitro group can participate in redox cycling, generating reactive oxygen species (ROS) that damage cellular components .

- Target Interaction: It may interact with specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways.

Anticancer Activity

A study evaluating the anticancer effects of various nitro compounds highlighted that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7), colon (SW-620), and leukemia (MOLT-4) . The study utilized the following parameters to assess activity:

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| This compound | MCF-7 | 1.57 | 13.3 | Not reported |

| This compound | SW-620 | <0.01 | <0.02 | Not reported |

| This compound | MOLT-4 | <0.01 | <0.02 | Not reported |

Antimicrobial Activity

Research has shown that nitro compounds exhibit broad-spectrum antimicrobial activity. A review noted that compounds with nitro groups could effectively combat bacterial infections, including those caused by H. pylori and S. mutans . The presence of the nitro group enhances lipophilicity, allowing better penetration into microbial membranes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-(4-Nitrophenyl)pentanedioic acid in a laboratory setting?

- Methodology : The compound can be synthesized via condensation reactions involving nitro-substituted aromatic precursors and pentanedioic acid derivatives. For example, ureido-pentanedioic acid derivatives are prepared by reacting intermediates with activated esters (e.g., N-hydroxysuccinimide esters) under controlled conditions (0°C to room temperature, 2–20 hours). Purification typically involves high-performance liquid chromatography (HPLC) with reverse-phase columns or silica gel chromatography, yielding products with >85% purity .

- Key Considerations : Optimize reaction stoichiometry to minimize byproducts. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of nitro groups.

Q. How is this compound characterized analytically?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on aromatic proton signals (δ 7.5–8.5 ppm for nitroaryl groups) and carboxylic acid protons (δ 10–12 ppm) .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular weight (C11H11NO6, theoretical MW: 253.21 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 columns with UV detection at 254 nm .

Q. What are the safety protocols for handling this compound in the laboratory?

- Guidelines : While direct safety data for this compound is limited, analogs like 4-nitrocinnamic acid require:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can this compound be applied in developing radiopharmaceuticals for cancer imaging?

- Case Study : Ureido-pentanedioic acid derivatives, such as <sup>18</sup>F-DCFBC, are used as low-molecular-weight inhibitors targeting prostate-specific membrane antigen (PSMA). The nitro group in this compound serves as a precursor for radiohalogenation (e.g., <sup>18</sup>F labeling) via nucleophilic aromatic substitution. Post-labeling purification requires HPLC to achieve radiochemical purity >95% .

- Experimental Design : Optimize reaction time and temperature to balance radiochemical yield and stability. Validate targeting efficacy via in vitro binding assays (IC50 values) and in vivo biodistribution studies.

Q. What analytical challenges arise in detecting metabolites of this compound in biological matrices?

- Methodology :

- Sample Preparation : Extract metabolites using solid-phase extraction (SPE) with mixed-mode sorbents. Derivatize carboxylic acids with methyl chloroformate to enhance GC compatibility.

- Detection : Gas chromatography coupled with flame photometric detection (GC/FPD) or tandem mass spectrometry (GC-MS/MS) for sensitivity (LOQ: 0.05 ppm). Focus on the 3-alkyl-substituted pentanedioic acid moiety, a common metabolic intermediate .

- Data Interpretation : Use isotopic labeling (e.g., <sup>13</sup>C) to distinguish endogenous compounds from metabolites.

Q. How do structural modifications of this compound influence its physicochemical properties?

- Case Study : Replacing the nitro group with halogens (e.g., bromine) or methoxy groups alters logP (lipophilicity) and pKa (acidity). For instance, 3-(4-Bromophenyl)pentanedioic acid has higher lipophilicity (logP ≈ 2.1) compared to the nitro analog (logP ≈ 1.5), impacting membrane permeability .

- Experimental Design : Use computational tools (e.g., COSMO-RS) to predict solubility and permeability. Validate via shake-flask experiments for partition coefficients and potentiometric titration for pKa.

Q. Data Contradictions and Resolution

- Synthesis Yields : Reported yields for pentanedioic acid derivatives vary (57%–91%) depending on protecting groups (e.g., 4-methoxybenzyl esters) and reaction scales. Reproducibility requires strict control of anhydrous conditions and catalyst purity .

- Analytical Discrepancies : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl3). Always report solvent and internal standards (e.g., TMS) .

Properties

IUPAC Name |

3-(4-nitrophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPLFNKGJKRZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593439 | |

| Record name | 3-(4-Nitrophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92289-14-0 | |

| Record name | 3-(4-Nitrophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.